8-Isopropyl Etodolac

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of etodolac derivatives involves complex organic reactions. For example, Hughes et al. (1989) described the synthesis of an isomer of etodolac, showcasing the intricate steps required to achieve specific structural modifications which could be analogous to the synthesis of 8-Isopropyl Etodolac (Hughes et al., 1989). Additionally, research on the synthesis of novel isochromen-1-one analogues of etodolac by Napoleon et al. (2017) illustrates the potential pathways for synthesizing structurally related compounds, highlighting the diverse synthetic approaches that can be utilized (Napoleon et al., 2017).

Molecular Structure Analysis

The molecular structure of etodolac derivatives, including 8-Isopropyl Etodolac, is crucial for understanding their pharmacological properties. Humber et al. (1986) conducted a crystallographic analysis of etodolac, determining the conformation and absolute configuration of its active enantiomer. Such analyses are essential for the molecular structure analysis of derivatives (Humber et al., 1986).

Chemical Reactions and Properties

The chemical reactivity and properties of etodolac and its derivatives are influenced by their molecular structure. Studies on the kinetics and mechanisms of etodolac degradation in aqueous solutions by Lee et al. (1988) provide insights into the stability and reactivity of such compounds, which are relevant for understanding the chemical behavior of 8-Isopropyl Etodolac (Lee et al., 1988).

Physical Properties Analysis

The physical properties of etodolac derivatives, including solubility and crystallinity, are critical for their formulation and therapeutic efficacy. The work by Sherje et al. (2017) on the inclusion complexation of etodolac with hydroxypropyl-beta-cyclodextrin offers valuable information on how the physical properties of etodolac can be modified, which is applicable to its isopropyl derivative (Sherje et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties of etodolac derivatives involves exploring their reactivity, stability, and interactions with biological molecules. The selective inhibition of prostaglandin synthesis by etodolac, as detailed by Glaser et al. (1995), provides insights into the anti-inflammatory mechanisms that could be shared or modified in 8-Isopropyl Etodolac (Glaser et al., 1995).

科学的研究の応用

Transdermal Delivery Systems

A study formulated Etodolac in lecithin organogels as a transdermal delivery system to address its poor water solubility and limited bioavailability. The selected organogel formula showed enhanced permeation through the skin, offering a potential vehicle for sustained release transdermal delivery of Etodolac, indicating its suitability for topical application and significant therapeutic efficacy compared to a market product, without skin irritation or adverse histopathological effects (Fayez et al., 2015).

Solubility and Bioavailability Enhancement

Research into the solubility and bioavailability enhancement of Etodolac has led to the development of nanosuspensions and complexation with cyclodextrins. Nanosuspension-based gel formulations of Etodolac have been prepared, showing enhanced dermal delivery and therapeutic effects in vivo, suggesting an innovative approach for augmenting the solubility, dissolution behavior, and bioavailability of Etodolac (Karakucuk et al., 2021).

Analytical Methods Development

Voltammetric methods have been developed for the determination of Etodolac in pharmaceutical preparations and human serum, enabling the rapid, selective, and sensitive analysis of Etodolac without the need for separation processes. This approach demonstrates the utility of electrochemical techniques in the quality control of pharmaceuticals containing Etodolac (Yilmaz et al., 2001).

Novel Drug Delivery Systems

The formulation of Etodolac in nanostructured lipid carriers (NLC) for topical delivery has been explored, aiming to improve the solubility, stability, and bioavailability of the drug. These carriers were prepared using a melt-emulsification and ultrasonication technique, resulting in particles that showed a prolonged drug release up to 24 hours and displayed safety for dermal delivery in cytotoxicity assessments (Czajkowska-Kośnik et al., 2021).

Eco-genotoxicity and Photochemical Fate

The photochemical fate of Etodolac under various irradiation conditions has been studied, along with its ecotoxicity on aquatic life. Although Etodolac underwent photooxidative processes leading to the formation of photoproducts, it displayed long-term effects on certain aquatic species at concentrations far from environmental detection values, highlighting the importance of understanding the environmental impact of pharmaceuticals (Passananti et al., 2015).

Safety And Hazards

Etodolac should be handled with care to avoid dust formation and breathing in mist, gas, or vapors . It should not come into contact with skin or eyes, and personal protective equipment should be worn when handling it . In case of accidental ingestion or contact with eyes, immediate medical attention is required .

特性

IUPAC Name |

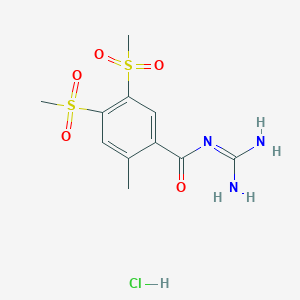

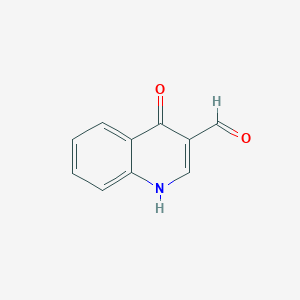

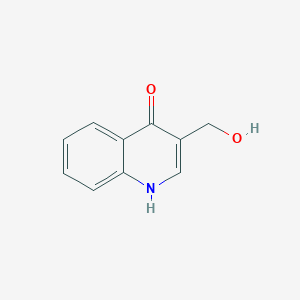

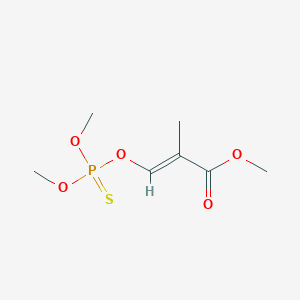

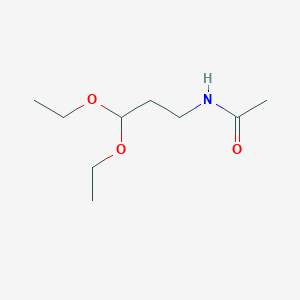

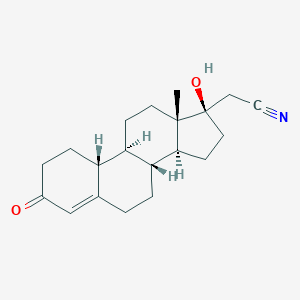

2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGYMRJCQPQYJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Isopropyl Etodolac | |

CAS RN |

57917-63-2 |

Source

|

| Record name | 8-Isopropyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P45MG8YLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。